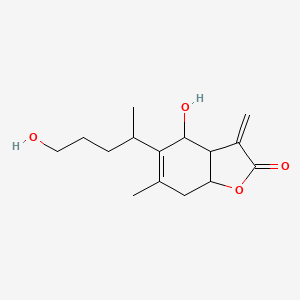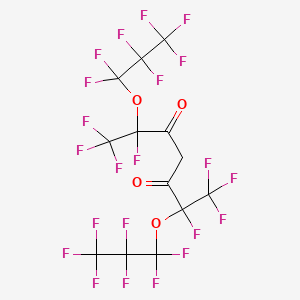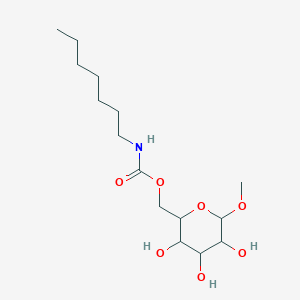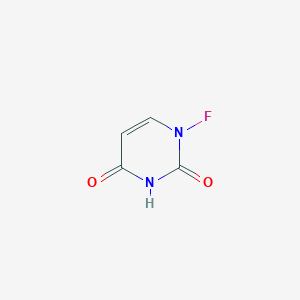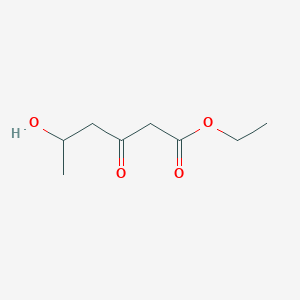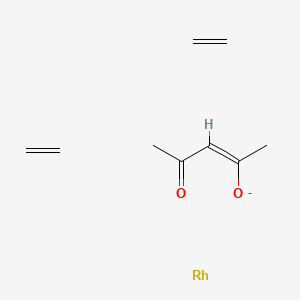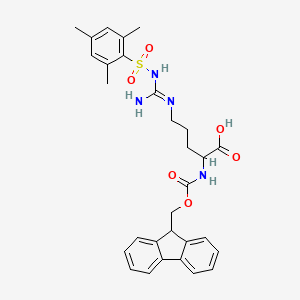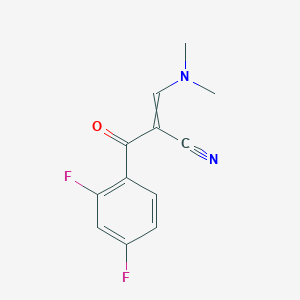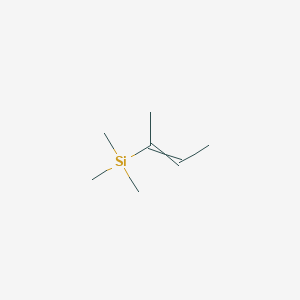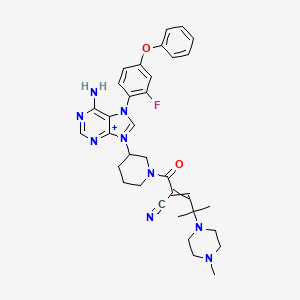
Calmodulin from bovine testes
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calmodulin from bovine testes is a calcium-binding protein that plays a crucial role in various cellular processes. It is involved in intracellular calcium homeostasis, cell proliferation, smooth muscle contraction, microtubular function, exocytotic secretion of cellular products, and cell motility . Calmodulin contains many acidic amino acids and lacks cysteine, hydroxyproline, and tryptophan, which allows for reversible binding of calcium ions and a flexible tertiary structure for interaction with various calmodulin-regulated proteins .
Preparation Methods
Calmodulin from bovine testes is typically purified using calcium-dependent affinity chromatography. The protein is extracted from bovine testes and then subjected to a series of purification steps to obtain a highly pure form . Aqueous solutions of calmodulin at 1 mg/mL in solvents such as saline or 0.1 M Tris-HCl, pH 7.5, remain active at 2–8°C for 1-2 days or can be frozen for up to one week . If there are difficulties with solubility, small aliquots of concentrated base (e.g., 1 M NaOH) may be used to help dissolve the material .
Chemical Reactions Analysis
Calmodulin undergoes various chemical reactions, primarily involving calcium binding. The protein has four calcium-binding sites, designated I, II, III, and IV, with sites III and IV having a higher affinity for calcium than sites I and II . Upon calcium binding, calmodulin undergoes a conformational change that exposes hydrophobic regions involved in enzyme binding . Common reagents used in these reactions include calcium chloride (CaCl2) and ethylene glycol tetraacetic acid (EGTA) to remove calcium ions . Major products formed from these reactions include activated enzymes such as ATPase, calmodulin kinases, phosphorylase kinase, cyclic nucleotide phosphodiesterase, adenylate cyclase, NADPH oxidase, and myosin light chain kinase .
Scientific Research Applications
Calmodulin from bovine testes has a wide range of scientific research applications:
Mechanism of Action
Calmodulin exerts its effects by binding to calcium ions, which induces a conformational change that exposes hydrophobic regions involved in enzyme binding . This binding activates numerous target proteins involved in various cellular processes, including regulation of plant metabolism, phytohormone signaling, ion transport, protein folding, protein phosphorylation, and dephosphorylation . In neurons, calcium-activated calmodulin helps regulate glutamate receptors, modulate proteins in signaling pathways, and regulate voltage-gated calcium channels activity . Calmodulin also mediates ryanodine receptor activation by cyclic ADP-ribose and is involved in intracellular calcium homeostasis .
Comparison with Similar Compounds
Calmodulin is a member of the EF-hand family of calcium-binding proteins, which includes other proteins such as troponin C and parvalbumin . These proteins share a similar structure and function, but calmodulin is unique in its ability to bind and activate a wide variety of target proteins involved in diverse cellular processes . Other similar compounds include phosphodiesterase 3’:5’-cyclic nucleotide activator and calcium-dependent regulator protein .
Properties
Molecular Formula |
C34H39FN9O2+ |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
2-[3-[6-amino-7-(2-fluoro-4-phenoxyphenyl)purin-9-ium-9-yl]piperidine-1-carbonyl]-4-methyl-4-(4-methylpiperazin-1-yl)pent-2-enenitrile |
InChI |
InChI=1S/C34H39FN9O2/c1-34(2,42-16-14-40(3)15-17-42)19-24(20-36)33(45)41-13-7-8-25(21-41)43-23-44(30-31(37)38-22-39-32(30)43)29-12-11-27(18-28(29)35)46-26-9-5-4-6-10-26/h4-6,9-12,18-19,22-23,25H,7-8,13-17,21H2,1-3H3,(H2,37,38,39)/q+1 |
InChI Key |
LPWPEJBLPDGWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C(C#N)C(=O)N1CCCC(C1)[N+]2=CN(C3=C(N=CN=C32)N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N6CCN(CC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


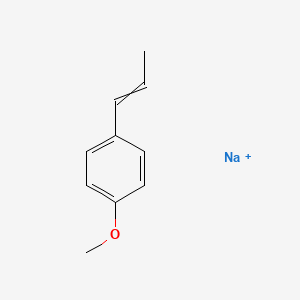
![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)
